molecular formula C25H29N3O5 B11147671 3-(6-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

3-(6-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11147671
M. Wt: 451.5 g/mol
InChI Key: JDSNAQVGEGFAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a hybrid molecule combining a quinazoline-2,4-dione core with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a six-carbon chain. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and enzyme modulation applications . The 6,7-dimethoxy substitution on the dihydroisoquinoline group enhances lipophilicity and may influence receptor binding profiles, as seen in structurally related compounds targeting serotonin (5-HT) and dopamine (D2) receptors . The hexyl spacer and ketone group (6-oxo) likely contribute to conformational flexibility and metabolic stability, though specific pharmacokinetic data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

3-[6-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H29N3O5/c1-32-21-14-17-11-13-27(16-18(17)15-22(21)33-2)23(29)10-4-3-7-12-28-24(30)19-8-5-6-9-20(19)26-25(28)31/h5-6,8-9,14-15H,3-4,7,10-13,16H2,1-2H3,(H,26,31)

InChI Key

JDSNAQVGEGFAMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

Biological Activity

The compound 3-(6-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4C_{23}H_{25}N_3O_4 with a molecular weight of approximately 439.5 g/mol. The compound features a quinazoline core substituted with a dimethoxy-dihydroisoquinoline moiety and a hexyl side chain. This unique structure is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the quinazoline ring and subsequent modifications to introduce the isoquinoline and hexyl substituents. For instance, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline can be synthesized via cyclization reactions followed by functional group transformations.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of quinazoline exhibit significant anti-inflammatory properties. For example, a related study synthesized various quinazoline derivatives and evaluated their anti-inflammatory activity using in vitro assays. The results indicated that specific derivatives showed promising inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

Compound% Inhibition at 500 µg/mlIC50 (µg/ml)
Compound 160.722.2027
Compound 227.932.9102
Compound 349.332.8393
Compound 4 55.24 1.772

Table: Anti-inflammatory activity of synthesized quinazoline derivatives .

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinase pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to anti-inflammatory and anticancer effects, certain quinazoline derivatives have demonstrated antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Study on Anti-inflammatory Effects : A recent publication explored the synthesis and biological evaluation of novel quinazoline derivatives for their anti-inflammatory potential. The study concluded that specific compounds exhibited significant inhibition of protein denaturation, which correlates with reduced inflammatory responses .
  • Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects of quinazoline derivatives on breast cancer cell lines. The findings indicated that certain compounds led to a notable decrease in cell viability and induced apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-2,4-dione Derivatives with Halogen Substitutions

  • 6-Chloroquinazoline-2,4(1H,3H)-dione (CAS 1640-60-4): Molecular Formula: C₈H₅ClN₂O₂. This compound has been used as a precursor for synthesizing triazole derivatives (e.g., 7a–e in ), which exhibit modified receptor affinities . Activity: While the parent chlorinated derivative lacks direct activity data, its triazole-modified analogs show promise in CNS-targeted applications .
  • 8-Chloro-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 79571-99-6): Molecular Formula: C₁₀H₉ClN₂O₄. Key Features: Combines chloro and dimethoxy substitutions, increasing molecular weight (256.64 g/mol) and polarity compared to the target compound. The chloro group may sterically hinder receptor binding compared to the target’s dihydroisoquinoline-hexyl chain .

Quinazoline-dione Derivatives with Alkyl/Aryl Substituents

  • 5,8-Dimethylquinazoline-2,4(1H,3H)-dione (CAS 136764-92-6) :

    • Molecular Formula : C₁₀H₁₀N₂O₂.
    • Key Features : Methyl groups at positions 5 and 8 enhance lipophilicity (logP ≈ 1.8 estimated) but reduce hydrogen-bonding capacity compared to methoxy groups. This compound is primarily used as a chemical intermediate .

Hybrid Compounds with Dihydroisoquinoline Moieties

  • 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 5 in ): Key Features: Shares the 6,7-dimethoxy-dihydroisoquinoline group with the target compound but features an imidazopurine-dione core instead of quinazoline-dione. Activity: Demonstrates dual activity as a 5-HT₇ receptor antagonist (Ki = 12 nM) and PDE4B1 inhibitor (IC₅₀ = 0.8 µM), suggesting structural motifs critical for multi-target engagement .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C₂₇H₃₀N₄O₆ 530.55 6,7-Dimethoxy-dihydroisoquinoline, hexyl Unknown (hypothesized CNS focus)
6-Chloroquinazoline-2,4(1H,3H)-dione C₈H₅ClN₂O₂ 200.59 6-Cl Precursor for triazole derivatives
8-Chloro-6,7-dimethoxyquinazoline-2,4-dione C₁₀H₉ClN₂O₄ 256.64 8-Cl, 6,7-OCH₃ Unreported
Compound 5 () C₂₄H₂₈N₆O₄ 488.52 6,7-Dimethoxy-dihydroisoquinoline, butyl 5-HT₇ antagonist, PDE4B1 inhibitor

Key Findings:

Substituent Impact : Methoxy groups (e.g., in the target compound and Compound 5) correlate with enhanced receptor affinity, likely due to improved hydrophobic interactions and steric fit .

Core Structure : Quinazoline-dione vs. imidazopurine-dione cores result in divergent biological activities, with the latter showing stronger PDE4B1 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.